2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-2-4-8-12(10)17-15(20)18-13-9-5-3-7-11(13)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGWFHYWMHWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yields, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamides, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction may produce simpler amines or hydrocarbons .
Scientific Research Applications
2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-Amino-N-(2-Methylphenyl)Benzamide (CAS 4943-85-5)
- Structure: Benzamide with a 2-amino group and an N-(2-methylphenyl) substituent.
- Molecular Formula : C₁₄H₁₄N₂O
- Molecular Weight : 226.27 g/mol
- Key Differences: Lacks the carbamoyl linkage (carbonyl) between the o-toluidine and the amino group present in the target compound. Simpler structure with direct N-aryl substitution.
- Relevance: Demonstrates how direct N-aryl substitution (vs.
2-Aminobenzamide (Anthranilamide)
- Structure: Benzamide with a 2-amino group.
- Molecular Formula : C₇H₈N₂O
- Molecular Weight : 136.17 g/mol
- Key Differences: No toluidinocarbonyl substituent; simpler scaffold. Toxicity Data:
- Oral LD₅₀ in birds: 1 g/kg.
- Intraperitoneal LD₅₀ in rats: >400 mg/kg.
- Relevance: Highlights the impact of substituents on toxicity profiles. The target compound’s toluidinocarbonyl group may enhance stability but introduce distinct safety considerations .
2-Fluoro-N-[(4-Methyl-2-Pyridinyl)Carbamothioyl]Benzamide
- Structure : Benzamide with a 2-fluoro substituent and a thiourea-linked 4-methylpyridinyl group.
- Molecular Formula : C₁₄H₁₁FN₃OS
- Molecular Weight : 297.33 g/mol
- Key Differences: Thiourea (carbamothioyl) linkage vs. carbamoyl in the target compound.
N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]Benzamide
- Structure: Benzamide with a thioether-linked thienylmethyl group and a pyridinylaminoethyl chain.
- Molecular Formula : C₁₉H₁₈N₆O₂S
- Molecular Weight : 394.45 g/mol
- Key Differences: Thienylmethylthio and pyridinyl substituents introduce heterocyclic complexity.
- Relevance : Emphasizes the role of sulfur-containing substituents in modulating bioactivity and metabolic stability .
Structural and Functional Analysis
Table 1: Comparative Molecular Data
Table 2: Toxicity and Physicochemical Properties
Key Research Findings
Substituent Effects on Bioactivity :
- Thiourea-linked compounds (e.g., ) exhibit enhanced binding to kinase targets due to sulfur’s electronegativity, whereas carbamoyl-linked analogs (e.g., target compound) may favor hydrogen bonding .
- Thienylmethylthio groups () improve metabolic stability but may reduce aqueous solubility .
Toxicity Trends: Simpler benzamides (e.g., 2-aminobenzamide) show lower acute toxicity, while N-aryl-substituted derivatives (e.g., ) lack data, suggesting need for further safety profiling .
Synthetic Accessibility :
- Carbamoyl-linked compounds require multi-step synthesis (e.g., coupling o-toluidine with benzamide precursors), whereas direct N-aryl analogs () are more straightforward .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
